N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
Scientific Research Applications
Radiosynthesis for Imaging Applications
Compounds similar to the one mentioned, particularly those incorporating pyrimidine and triazole moieties, have been explored for their potential in medical imaging, such as positron emission tomography (PET). For instance, [F]DPA-714, a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, has been highlighted for its selective imaging capabilities of the translocator protein (18 kDa) using PET, showcasing the utility of such compounds in neuroscience and oncology research (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, incorporating elements like pyrimidine, triazole, and thiadiazole, has significant implications in developing new materials and pharmaceuticals. For example, novel derivatives with potential insecticidal activity against the cotton leafworm have been synthesized, demonstrating the potential of such compounds in agricultural sciences (Fadda et al., 2017).
Biological Activity Exploration
Compounds featuring triazole and pyrimidine scaffolds have been extensively studied for their biological activities, including their potential as antimicrobial and anticonvulsant agents. This highlights the broad applicability of these compounds in medicinal chemistry and drug discovery efforts. For instance, derivatives of pyrido[2,3-d]pyrimidine have been evaluated for their anticonvulsant and antidepressant activities, indicating their potential in treating neurological disorders (Zhang et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O3S/c1-30-14-7-8-16(17(9-14)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-5-3-4-6-15(13)22/h3-9,12H,10-11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFUKSIIXMRNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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